

5,7,3',4'-Tetramethoxyflavone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5,7,3',4'-Tetramethoxyflavone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties, experimental protocols, and biological activities of **5,7,3',4'-Tetramethoxyflavone**. The information is presented to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Properties

5,7,3',4'-Tetramethoxyflavone, also known as Luteolin tetramethyl ether, is a naturally occurring polymethoxyflavone found in various plants.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Source(s)
IUPAC Name	2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one	[2]
Synonyms	Luteolin tetramethyl ether, 3',4',5,7-Tetramethoxyflavone	[2]
CAS Number	855-97-0	[3]
Chemical Formula	C19H18O6	[3]
Molecular Weight	342.35 g/mol	[3]
Appearance	White crystals	[3]
Melting Point	190-195 °C	[3]
Solubility	Soluble in Acetone, Methanol, and DMSO	[1][3]
Purity	>99% (commercially available)	[3]
Storage Conditions	Store in a cool, dry place at -20°C for long-term stability.	[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **5,7,3',4'-Tetramethoxyflavone** are crucial for its study and application.

Synthesis of 5,7,3',4'-Tetramethoxyflavone

The synthesis of **5,7,3',4'-Tetramethoxyflavone** can be achieved through a multi-step process, typically involving the condensation of a substituted acetophenone with a substituted benzaldehyde, followed by cyclization. A representative protocol is outlined below, based on established methods for flavone synthesis.

Step 1: Synthesis of 2'-Hydroxy-3,4,4',6'-tetramethoxychalcone



- Reaction Setup: In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 3,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
- Base Addition: While stirring the solution at room temperature, add a concentrated aqueous solution of potassium hydroxide (KOH) dropwise.
- Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48
 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl). The precipitated chalcone is then filtered, washed with water until neutral, and dried.

Step 2: Oxidative Cyclization to 5,7,3',4'-Tetramethoxyflavone

- Reaction Mixture: Suspend the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (DMSO).
- Oxidizing Agent: Add a catalytic amount of iodine (I2) to the mixture.
- Heating: Heat the reaction mixture at 100-120°C for 3-6 hours. Monitor the reaction progress by TLC.
- Isolation and Purification: After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine. The precipitated crude flavone is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or methanol, to yield pure 5,7,3',4'-Tetramethoxyflavone.

Physicochemical Characterization

Melting Point Determination

The melting point of a synthesized or purified compound is a key indicator of its purity.

• Sample Preparation: A small amount of the crystalline **5,7,3',4'-Tetramethoxyflavone** is placed in a capillary tube, which is then sealed at one end.



- Apparatus: A calibrated melting point apparatus is used for the determination.
- Measurement: The capillary tube is placed in the heating block of the apparatus. The
 temperature is gradually increased at a slow rate (e.g., 1-2 °C per minute) near the expected
 melting point.
- Data Recording: The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid is recorded as the melting point range.[4][5] A sharp melting point range is indicative of a high-purity compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity and quantifying the amount of **5,7,3',4'-Tetramethoxyflavone**.

- System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis detector is typically used.
- Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Sample Preparation: A standard solution of **5,7,3',4'-Tetramethoxyflavone** of known concentration is prepared in a suitable solvent (e.g., methanol). The sample to be analyzed is also dissolved in the same solvent.
- Analysis: The standard and sample solutions are injected into the HPLC system. The
 retention time and peak area of the analyte are recorded.
- Quantification: The purity of the sample can be determined by the relative peak area, and the
 concentration can be calculated by comparing the peak area of the sample to that of the
 standard.[6][7]

Biological Activity and Signaling Pathways

5,7,3',4'-Tetramethoxyflavone has been shown to possess significant biological activities, including chondroprotective and anti-fibrotic effects. These effects are mediated through its

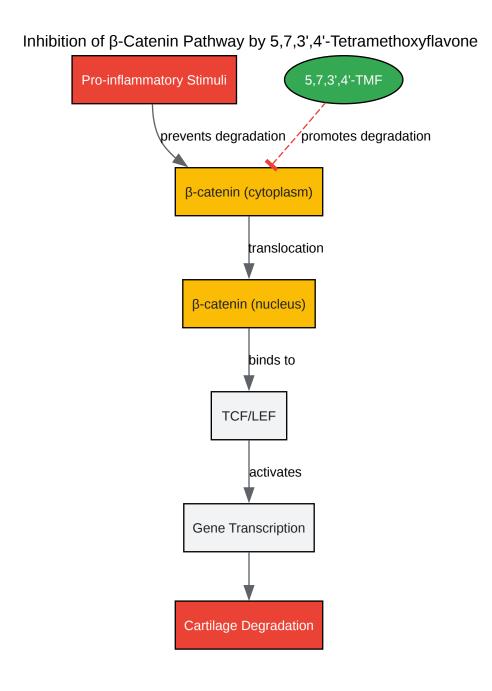


interaction with key cellular signaling pathways.

Inhibition of the β -Catenin Signaling Pathway in Chondrocytes

In the context of osteoarthritis, **5,7,3',4'-Tetramethoxyflavone** has been demonstrated to exert a chondroprotective effect by inhibiting the β -catenin signaling pathway.[8] Pro-inflammatory mediators can lead to the activation of this pathway, resulting in the degradation of cartilage. **5,7,3',4'-Tetramethoxyflavone** counteracts this by preventing the accumulation of β -catenin, thereby inhibiting the transcription of target genes involved in cartilage degradation.





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Caption: Inhibition of the β-catenin signaling pathway.

Amelioration of Pulmonary Fibrosis via TGF- β 1/Smad Pathway Inhibition

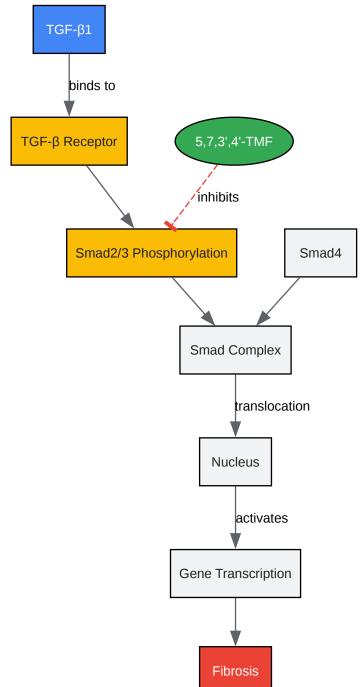






5,7,3',4'-Tetramethoxyflavone has also been investigated for its potential to treat pulmonary fibrosis. It has been shown to suppress the activation of fibroblasts induced by Transforming Growth Factor- β 1 (TGF- β 1), a key mediator of fibrosis.[9] The compound achieves this by inhibiting the canonical Smad signaling pathway, as well as other non-Smad pathways, thereby reducing the production of extracellular matrix proteins that contribute to fibrosis.





Inhibition of TGF-β1/Smad Pathway by 5,7,3',4'-Tetramethoxyflavone

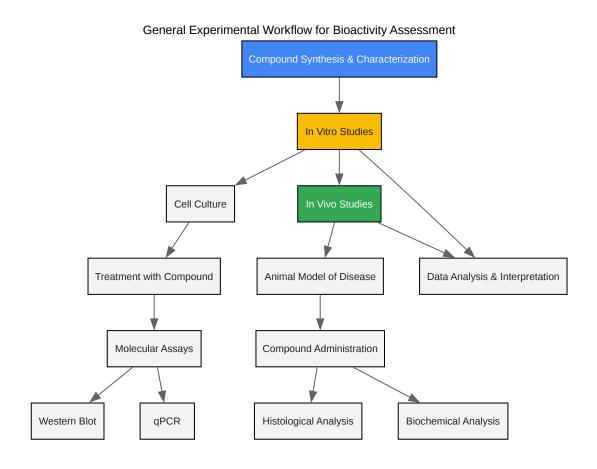
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Caption: Inhibition of the TGF-β1/Smad signaling pathway.



General Experimental Workflow for Bioactivity Assessment

The investigation of the biological effects of **5,7,3',4'-Tetramethoxyflavone** typically follows a structured experimental workflow, progressing from in vitro to in vivo studies.



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Caption: A general workflow for assessing bioactivity.



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